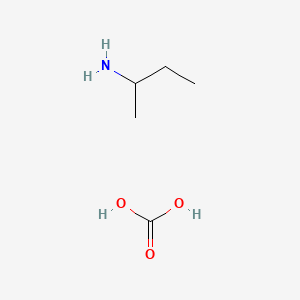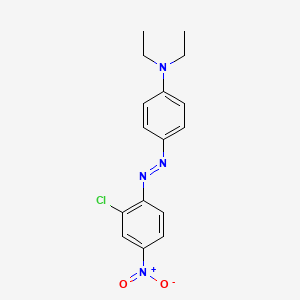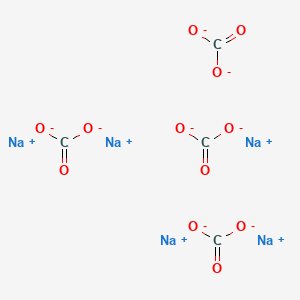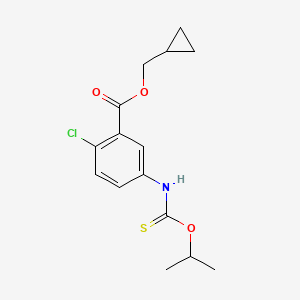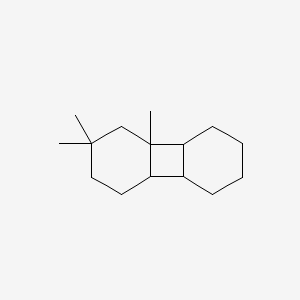
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,7-Trimethyltricyclo(64002,7)dodecane is a complex organic compound with the molecular formula C15H26 It is known for its unique tricyclic structure, which consists of three interconnected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or acids for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of tricyclic structures and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane include:
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecan-3-one: A ketone derivative with similar structural features.
Dodecahydro-2,2,8b-trimethylbiphenylene: Another tricyclic compound with comparable properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of methyl groups and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
94022-66-9 |
|---|---|
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
7,7,8a-trimethyl-1,2,3,4,4a,4b,5,6,8,8b-decahydrobiphenylene |
InChI |
InChI=1S/C15H26/c1-14(2)9-8-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
MLESOWMYJRUUJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C3CCCCC3C2(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


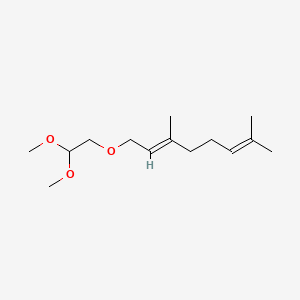
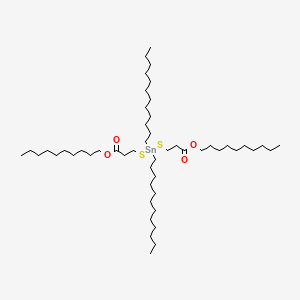
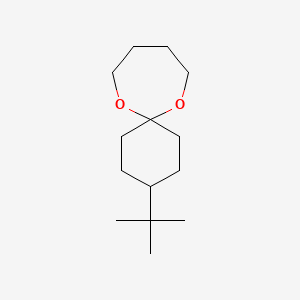

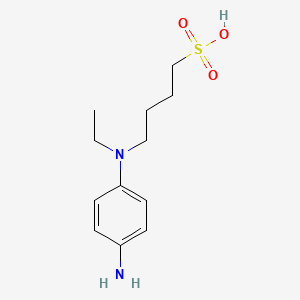
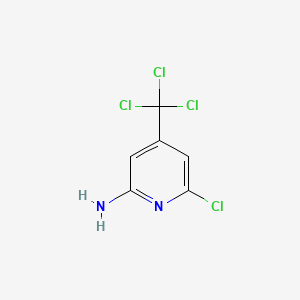
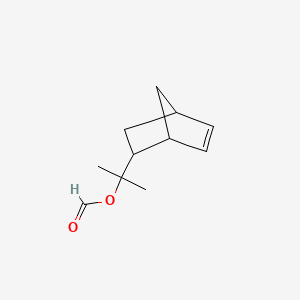
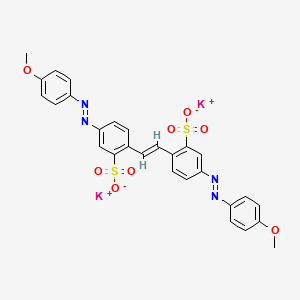
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
